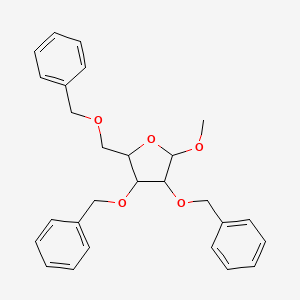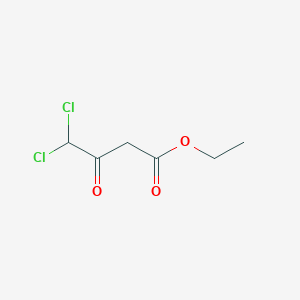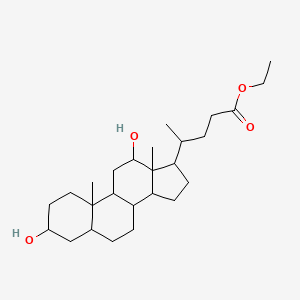
Ammonium perfluoroheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium perfluoroheptanoate is an inorganic compound with the chemical formula C7H4F13NO2. It is a white crystalline powder or granule that is slightly soluble in water and soluble in alcohols and ketones . This compound is known for its stability at room temperature but decomposes when heated .
Preparation Methods
Ammonium perfluoroheptanoate is primarily synthesized by reacting perfluorooctanesulfonyl fluoride with ammonia . The reaction conditions typically involve the use of aqueous ammonia and controlled temperatures to ensure the formation of the desired product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
Ammonium perfluoroheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different fluorinated products.
Reduction: Reduction reactions can alter the fluorinated carbon chain, although these reactions are less common due to the stability of the compound.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ammonium perfluoroheptanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium perfluoroheptanoate involves its interaction with various molecular targets. It can integrate into cellular membranes, altering their properties and affecting membrane-bound proteins . The compound’s stability and resistance to degradation make it a persistent environmental contaminant, leading to concerns about its long-term effects on human health and ecosystems .
Comparison with Similar Compounds
Ammonium perfluoroheptanoate is part of a broader class of perfluorinated compounds, which include:
Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon, PFOA has similar properties but a longer carbon chain.
Perfluorononanoic acid (PFNA): Another related compound with a longer carbon chain, PFNA shares many of the same chemical and physical properties.
Perfluorodecanoic acid (PFDA): With an even longer carbon chain, PFDA is used in similar applications but has different environmental and health impacts.
This compound is unique due to its specific carbon chain length and the presence of the ammonium group, which influences its solubility and reactivity .
Properties
CAS No. |
6130-43-4 |
|---|---|
Molecular Formula |
C7HF13O2.H3N C7H4F13NO2 |
Molecular Weight |
381.09 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate |
InChI |
InChI=1S/C7HF13O2.H3N/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);1H3 |
InChI Key |
JVZREVRTMWNFME-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129812.png)







![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)

![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate](/img/structure/B15129887.png)
